molecular formula C15H10BrClI2N2O3 B6058291 2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No.: B6058291
M. Wt: 635.42 g/mol
InChI Key: TWBJNYAARQQSJD-CGOBSMCZSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, iodine, and phenoxy groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The initial step often includes the bromination and chlorination of phenoxy compounds, followed by the introduction of hydrazide groups through condensation reactions. The final step involves the formation of the Schiff base by reacting the hydrazide with 4-hydroxy-3,5-diiodophenyl aldehyde under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can facilitate halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s halogenated phenoxy groups enable it to bind to certain enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-4-chlorophenoxy)acetohydrazide: Shares a similar core structure but lacks the diiodophenyl group.

    4-Hydroxy-3,5-diiodophenylhydrazine: Contains the diiodophenyl group but lacks the bromochlorophenoxy moiety.

Uniqueness

2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is unique due to the combination of bromine, chlorine, and iodine atoms in its structure, which imparts distinctive chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClI2N2O3/c16-10-5-9(17)1-2-13(10)24-7-14(22)21-20-6-8-3-11(18)15(23)12(19)4-8/h1-6,23H,7H2,(H,21,22)/b20-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBJNYAARQQSJD-CGOBSMCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClI2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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